REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[C:14](O)=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].Cl[C:18](OCC(C)C)=[O:19].[N+](=C)=[N-].CC1C=CC(S(N(N=O)C)(=O)=O)=CC=1.[OH-].[K+].C(OCCOCCO)C>O1CCCC1.C(OCC)C.O.C(N(CC)CC)C>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[CH2:14][CH2:18][OH:19])=[O:7])([CH3:2])([CH3:3])[CH3:4] |f:4.5|
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.91 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CCCC1)C(=O)O
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
1.78 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC(C)C
|
Name
|
solution
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCCOCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at -10° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then warmed to 0° C
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for an additional 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
At this time the reaction was quenched by the addition of 3 mL acetic acid at 0° C
|
Type
|
ADDITION
|
Details
|
This was then diluted with 100 mL water and 100 mL diethyl ether
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous portion extracted with (2×75 mL) diethyl ether
|
Type
|
WASH
|
Details
|
The combined organics were washed with water (75 mL), saturated sodium bicarbonate (2×75 mL) and brine (75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
in vacuo and purification of the residue by flash chromatography on silica gel (hexane:ethyl acetate, 8:2)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CCCC1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.99 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[C:14](O)=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].Cl[C:18](OCC(C)C)=[O:19].[N+](=C)=[N-].CC1C=CC(S(N(N=O)C)(=O)=O)=CC=1.[OH-].[K+].C(OCCOCCO)C>O1CCCC1.C(OCC)C.O.C(N(CC)CC)C>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[CH2:14][CH2:18][OH:19])=[O:7])([CH3:2])([CH3:3])[CH3:4] |f:4.5|
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.91 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CCCC1)C(=O)O
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
1.78 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC(C)C
|
Name
|
solution
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCCOCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at -10° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then warmed to 0° C
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for an additional 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
At this time the reaction was quenched by the addition of 3 mL acetic acid at 0° C
|
Type
|
ADDITION
|
Details
|
This was then diluted with 100 mL water and 100 mL diethyl ether
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous portion extracted with (2×75 mL) diethyl ether
|
Type
|
WASH
|
Details
|
The combined organics were washed with water (75 mL), saturated sodium bicarbonate (2×75 mL) and brine (75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
in vacuo and purification of the residue by flash chromatography on silica gel (hexane:ethyl acetate, 8:2)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CCCC1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.99 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[C:14](O)=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].Cl[C:18](OCC(C)C)=[O:19].[N+](=C)=[N-].CC1C=CC(S(N(N=O)C)(=O)=O)=CC=1.[OH-].[K+].C(OCCOCCO)C>O1CCCC1.C(OCC)C.O.C(N(CC)CC)C>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[CH2:14][CH2:18][OH:19])=[O:7])([CH3:2])([CH3:3])[CH3:4] |f:4.5|
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.91 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CCCC1)C(=O)O
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
1.78 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC(C)C
|
Name
|
solution
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCCOCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at -10° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then warmed to 0° C
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for an additional 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
At this time the reaction was quenched by the addition of 3 mL acetic acid at 0° C
|
Type
|
ADDITION
|
Details
|
This was then diluted with 100 mL water and 100 mL diethyl ether
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous portion extracted with (2×75 mL) diethyl ether
|
Type
|
WASH
|
Details
|
The combined organics were washed with water (75 mL), saturated sodium bicarbonate (2×75 mL) and brine (75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
in vacuo and purification of the residue by flash chromatography on silica gel (hexane:ethyl acetate, 8:2)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CCCC1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.99 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |